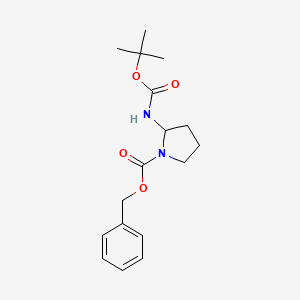

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate

Description

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl ester and a tert-butoxycarbonyl (Boc) group. Pyrrolidine derivatives are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and catalysts. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. This compound’s structure combines the steric bulk of the Boc group with the stability of the benzyl ester, making it valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAZGNNZSZANJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the 2-Amine

The synthesis begins with pyrrolidin-2-amine, where the primary amine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. Optimal conditions (0°C to room temperature, 12–24 hours) yield the Boc-protated intermediate with >90% purity.

Reagents :

- Pyrrolidin-2-amine (1.0 equiv)

- Boc₂O (1.2 equiv)

- DIPEA (2.0 equiv)

- Solvent: DCM

Benzyl Carbamate Formation at the Ring Nitrogen

The secondary amine (pyrrolidine nitrogen) is then reacted with benzyl chloroformate (Cbz-Cl) in DCM at 0°C. A 2.0:1 molar ratio of Cbz-Cl to substrate ensures complete conversion, with DIPEA neutralizing HCl byproducts. The reaction achieves 85–90% yield after column chromatography.

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1.1 | Boc₂O, DIPEA | DCM | 0–25 | 92 |

| 1.2 | Cbz-Cl, DIPEA | DCM | 0 | 87 |

Cyclization of Boc-Protected Linear Precursors

Synthesis of Linear Diester Intermediates

A linear precursor, tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, is prepared via Michael addition of acrylates to Boc-protected β-amino esters. Catalysis by 1,8-diazabicycloundec-7-ene (DBU) in THF at −78°C ensures regioselectivity (>95% ee).

Ring-Closing via Intramolecular Alkylation

Treatment with lithium hexamethyldisilazide (LHMDS) in THF at −78°C induces cyclization, forming the pyrrolidine ring. Subsequent acid hydrolysis (TFA/DCM) removes tert-butyl groups, yielding the free carboxylic acid, which is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC).

Optimized Conditions :

- LHMDS (2.5 equiv), THF, −78°C, 3 hours

- TFA (5.0 equiv), DCM, 25°C, 4 hours

- DCC (1.5 equiv), benzyl alcohol (2.0 equiv), 0°C to 25°C

Palladium-Catalyzed Benzylation

Buchwald-Hartwig Amination

A Boc-protected pyrrolidine bearing a bromine at position 1 undergoes coupling with benzylamine using Pd(OAc)₂ (5 mol%), BINAP (10 mol%), and Cs₂CO₃ (2.3 equiv) in 1,4-dioxane at 100°C. The reaction achieves 75% yield with <5% deprotection.

Mechanistic Insight :

The palladium complex facilitates oxidative addition to the C–Br bond, followed by transmetalation with benzylamine. Reductive elimination forms the C–N bond, introducing the benzyl group.

Enzymatic Resolution for Chiral Purity

Kinetic Resolution Using Lipases

Racemic tert-butyl 2-aminopyrrolidine-1-carboxylate is resolved via Candida antarctica lipase B (CAL-B) in hexane/isopropanol. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer for Boc protection and benzylation.

Data :

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | rac-1-Carboxylate | 98 | 45 |

Solid-Phase Synthesis for Scalability

Resin-Bound Pyrrolidine Synthesis

Wang resin-functionalized pyrrolidine undergoes Boc deprotection (TFA/DCM) and in-situ benzylation using benzyl bromide (3.0 equiv) and Hünig’s base (6.0 equiv) in DMF. Cleavage with 95% TFA yields the product with 90% purity (HPLC).

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Sequential Protection | Boc/Cbz protection | 82 | 95 | 120 |

| Cyclization | LHMDS-mediated ring-closing | 78 | 97 | 180 |

| Palladium Catalysis | Buchwald-Hartwig coupling | 75 | 93 | 250 |

| Enzymatic Resolution | Lipase-mediated resolution | 45 | 99 | 300 |

| Solid-Phase | Resin-based synthesis | 90 | 90 | 150 |

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Neuronal Nitric Oxide Synthase Inhibitors

Research has demonstrated that derivatives of pyrrolidine compounds exhibit potent inhibitory activity against neuronal nitric oxide synthase (nNOS). In particular, studies have shown that compounds incorporating the pyrrolidine scaffold can achieve high selectivity and potency, making them valuable in treating neurodegenerative diseases .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| Pyrrolidine Derivative 1 | IC50 = 5 μM | nNOS > eNOS | |

| Pyrrolidine Derivative 2 | IC50 = 3 μM | nNOS > eNOS |

Synthetic Applications

The compound is utilized in various synthetic pathways, particularly in the context of peptide synthesis and as a protecting group for amino acids.

Example: Mitsunobu Reaction Optimization

A key application involves the optimization of reaction conditions for the Mitsunobu reaction using benzyl-protected amino acids. The introduction of benzyl groups allows for selective reactions, leading to higher yields of desired products .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Mitsunobu Reaction | Acetic acid as catalyst | Up to 90% |

Drug Development

This compound is also being investigated for its role in developing new drugs targeting specific pathways involved in inflammation and metabolic disorders.

Case Study: PPARα Agonists

Recent studies have explored its derivatives as potential agonists for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation regulation. Compounds derived from this scaffold have shown promising results in preclinical models .

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.

Comparison with Similar Compounds

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

- CAS : 1352499-46-7

- Molecular Formula : C₁₈H₂₁N₃O₂

- Molecular Weight : 311.38 g/mol

- Key Features: A pyridinyl-substituted pyrrolidine with an amino group, enabling participation in hydrogen bonding. This compound was discontinued commercially, suggesting challenges in synthesis or stability .

Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate

- CAS: Not provided

- Molecular Formula: C₂₀H₂₀NO₃

- Molecular Weight : 323.38 g/mol

- Key Features : Aryl aldehyde substituents facilitate conjugation or further functionalization (e.g., Schiff base formation). The benzyl ester enhances solubility in organic solvents .

Data Table: Comparative Analysis

Research Findings

Protective Group Stability : The Boc group in the target compound offers acid-labile protection, contrasting with silyl ethers (e.g., tert-butyldimethylsilyl in compounds), which require fluoride-based cleavage .

Reactivity of Substituents : Bromine in pyridine derivatives (e.g., ) enables Suzuki-Miyaura cross-coupling, whereas the aldehyde in supports nucleophilic additions .

Commercial Viability: The discontinuation of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate may reflect instability of the amino group under storage or synthesis conditions .

Steric and Electronic Effects : The Boc group’s steric bulk in the target compound may hinder nucleophilic attacks compared to smaller substituents (e.g., methyl or formyl groups) in analogs .

Biological Activity

Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate (CAS No. 57173-60-1) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula: C17H24N2O4

- Molecular Weight: 320.38 g/mol

- IUPAC Name: Benzyl 2-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

- CAS Number: 57173-60-1

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. These structural characteristics contribute to its reactivity and potential therapeutic applications.

This compound has shown promise in various biological assays, primarily due to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the Boc group enhances its stability and facilitates further modifications that can improve binding affinity and selectivity toward target proteins.

Pharmacological Studies

Study on Sphingomyelinase Inhibition

A notable study investigated the inhibition of neutral sphingomyelinase (nSMase) by related compounds, highlighting their potential in treating Alzheimer's disease. The study demonstrated that specific modifications to the pyrrolidine structure could enhance pharmacodynamics and bioavailability, suggesting that this compound could be a candidate for further development in this area .

Structure-Activity Relationship (SAR)

A detailed SAR analysis involving various derivatives of pyrrolidine compounds has revealed that the presence of specific functional groups significantly influences biological activity. For instance, modifications at the nitrogen atom or variations in the aromatic substituents can lead to enhanced activity against targeted enzymes or receptors .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 3-amino-pyrrolidine-1-carboxylic acid | Amino group on pyrrolidine | Enhanced reactivity |

| N-Boc-pyrrolidine-3-carboxylic acid | Similar Boc protection | Used in peptide synthesis |

| Benzyl 4-amino-pyrrolidine-1-carboxylic acid | Substituted at 4-position | Different biological profile |

This table illustrates how variations in substitution patterns can significantly affect the chemical properties and biological activities of related compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected pyrrolidine derivatives with benzyl chloroformate under basic conditions. For example, analogous compounds (e.g., benzyl-substituted pyrrolidine carboxylates) are synthesized via nucleophilic substitution or catalytic coupling reactions. Column chromatography (SiO₂, hexane/ethyl acetate gradients) is commonly used for purification, achieving yields of 78–97% . Purity is confirmed via ¹H/¹³C NMR to verify absence of unreacted intermediates, and HRMS for molecular weight validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry and Boc/benzyl group integration. For instance, pyrrolidine ring protons appear at δ 1.4–3.5 ppm, while benzyl aromatic protons resonate at δ 7.2–7.4 ppm .

- IR Spectroscopy : Detects carbonyl stretches (C=O) from the Boc group (~1680–1720 cm⁻¹) and ester functionalities (~1740 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M + Na]⁺) with <2 ppm error margin .

Q. How can solubility and purification challenges be addressed during synthesis?

- Methodological Answer : The compound’s solubility in non-polar solvents (e.g., hexane, ethyl acetate) allows effective liquid-liquid extraction. LogP values (~2.7) suggest moderate hydrophobicity, requiring optimized solvent mixtures during crystallization . Impurities like unreacted starting materials are removed via gradient elution in column chromatography .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Stability studies show decomposition at >100°C or prolonged exposure to strong acids. For example, Boc-protected analogs retain integrity at pH 7–9 but degrade rapidly at pH <2 . Researchers should avoid aqueous bases during storage and prioritize anhydrous conditions for long-term stability.

Q. What strategies mitigate racemization during synthetic modifications of the pyrrolidine ring?

- Methodological Answer : Racemization risks arise during nucleophilic substitutions or ester hydrolysis. Using chiral catalysts (e.g., Fe(dibm)₃) in radical-mediated reactions preserves stereochemistry, as demonstrated in analogous pyrrolidine carboxylate syntheses (65% yield, >95% ee) . Low-temperature reactions (<0°C) and sterically hindered bases (e.g., DIPEA) further suppress epimerization .

Q. How can this compound be functionalized for peptide coupling or bioconjugation applications?

- Methodological Answer : The Boc-amino group enables selective deprotection for subsequent coupling. For example, TFA-mediated Boc removal generates a free amine, which can react with activated esters (e.g., NHS esters) or participate in Ugi multicomponent reactions. The benzyl ester can be hydrogenolyzed (H₂/Pd-C) to expose a carboxylic acid for peptide chain elongation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields when using different catalysts for functionalization?

- Methodological Answer : Conflicting yields (e.g., 65% with Fe(dibm)₃ vs. 97% with Pd catalysts in analogous reactions) may arise from divergent reaction mechanisms (radical vs. polar pathways) . Researchers should optimize parameters:

- Catalyst loading : Higher Pd concentrations (5 mol%) improve turnover but risk side reactions.

- Solvent effects : EtOH favors Fe-catalyzed radical pathways, while DMF enhances Pd-mediated couplings .

- Substrate purity : Trace moisture or oxygen can deactivate Fe catalysts, necessitating rigorous inert conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.